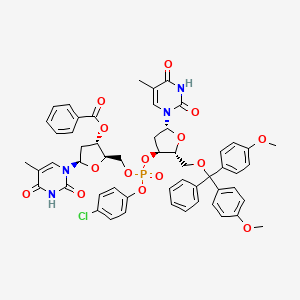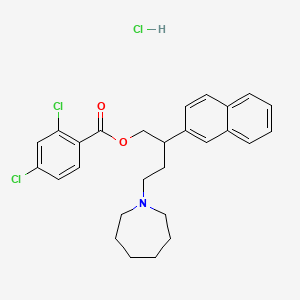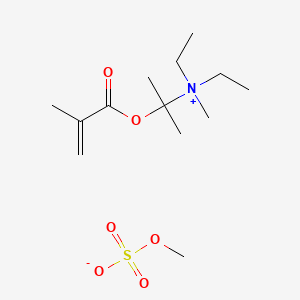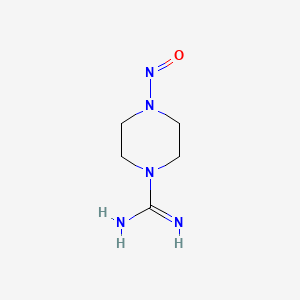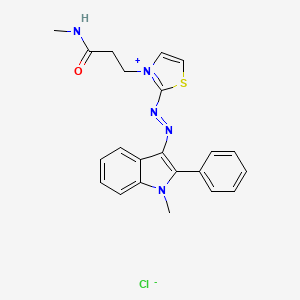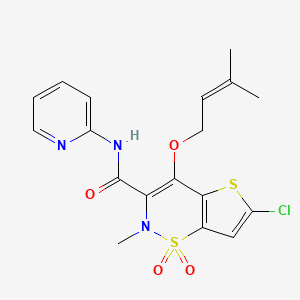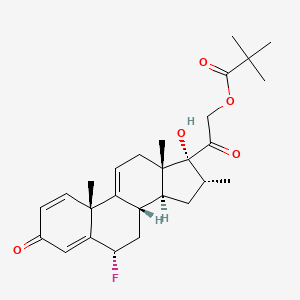
Methyldioctyldecylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyldioctyldecylammonium chloride is an organic compound classified as a quaternary ammonium salt. It is characterized by a nitrogen center substituted with two methyl groups and two long-chain alkyl groups. This structure imparts surfactant-like properties, making it useful in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyldioctyldecylammonium chloride can be synthesized through the reaction of a long-chain alkyl chloride with a tertiary amine. The reaction typically involves heating the reactants in an organic solvent under reflux conditions. The resulting product is then purified through recrystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction temperatures and the use of catalysts to enhance reaction rates. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Methyldioctyldecylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or other halides are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium salts .
Wissenschaftliche Forschungsanwendungen
Methyldioctyldecylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to enhance reaction rates in biphasic systems.
Biology: It serves as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is employed in the formulation of disinfectants, fabric softeners, and antistatic agents.
Wirkmechanismus
The primary mechanism by which methyldioctyldecylammonium chloride exerts its effects is through the disruption of cell membranes. The long-chain alkyl groups interact with lipid bilayers, causing leakage of intracellular contents and subsequent cell death. This mechanism is particularly effective against a wide range of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyldioctadecylammonium chloride: Similar in structure but with longer alkyl chains.
Didecyldimethylammonium chloride: Another quaternary ammonium compound with shorter alkyl chains.
Uniqueness
Methyldioctyldecylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds .
Eigenschaften
CAS-Nummer |
77502-69-3 |
|---|---|
Molekularformel |
C27H58ClN |
Molekulargewicht |
432.2 g/mol |
IUPAC-Name |
decyl-methyl-dioctylazanium;chloride |
InChI |
InChI=1S/C27H58N.ClH/c1-5-8-11-14-17-18-21-24-27-28(4,25-22-19-15-12-9-6-2)26-23-20-16-13-10-7-3;/h5-27H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IPBJXJKKLDVXPC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


